molecular formula C10H19F3N2O2 B13205118 tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate

tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate

Cat. No.: B13205118
M. Wt: 256.27 g/mol
InChI Key: XFWHPFFSYDMEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine derivative. One common method involves the use of tert-butyl carbamate and 4-amino-2-(trifluoromethyl)butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: tert-Butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a protecting group for amines.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It can be used to synthesize drug candidates with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • tert-Butyl (3-hydroxypropyl)carbamate

Uniqueness: tert-Butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a tert-butyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H19F3N2O2

Molecular Weight

256.27 g/mol

IUPAC Name

tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate

InChI

InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-7(4-5-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16)

InChI Key

XFWHPFFSYDMEOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCN)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.